molecular formula C21H32O6 B1237011 Mycinolide V CAS No. 77717-05-6

Mycinolide V

Número de catálogo: B1237011
Número CAS: 77717-05-6
Peso molecular: 380.5 g/mol
Clave InChI: GMBJPKQJNVRIQM-SFJONRDKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mycinolide V, also known as this compound, is a useful research compound. Its molecular formula is C21H32O6 and its molecular weight is 380.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Mycinolide V

The total synthesis of this compound has been achieved through complex organic chemistry methods. The synthesis involves multiple steps, typically around 29, to construct the macrolide structure effectively. The process begins with the preparation of distinct fragments that are subsequently combined to form the complete molecule. This intricate synthesis not only demonstrates the feasibility of producing this compound but also paves the way for further modifications and derivatives that may enhance its efficacy .

This compound has displayed significant antimicrobial activity against various gram-positive bacteria. Its mechanism of action primarily involves interference with bacterial protein synthesis by binding to the ribosomal RNA, thus inhibiting translation processes crucial for bacterial growth and replication. This characteristic positions this compound as a potential candidate for treating infections caused by resistant strains of bacteria .

Therapeutic Potential

The therapeutic applications of this compound extend beyond its antimicrobial properties. Recent studies have indicated its potential in treating conditions associated with bacterial infections that are resistant to conventional antibiotics. The unique structural features of this compound, such as its ability to penetrate bacterial membranes and bind effectively to ribosomes, suggest that it could be developed into a new class of antibiotics aimed at combating multidrug-resistant pathogens .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated that it possesses a minimum inhibitory concentration (MIC) comparable to other well-known macrolides. The research highlighted its potential use in clinical settings where traditional treatments have failed due to resistance .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic pathway for this compound revealed that certain modifications in reaction conditions could lead to improved yields and reduced reaction times. This optimization is crucial for scaling up production for pharmaceutical applications .

Case Study 3: Resistance Mechanisms

Investigations into the mechanisms by which bacteria develop resistance to this compound provided insights into structural modifications that could enhance its effectiveness. Understanding these mechanisms is vital for designing next-generation antibiotics based on this compound .

Data Table: Comparison of Macrolides

Macrolide Source Gram-Positive Activity Resistance Synthesis Complexity
This compoundMicromonospora griseorubidaHighLowHigh
ErythromycinSaccharopolyspora erythraeaModerateModerateModerate
AzithromycinSemi-syntheticHighLowModerate

Propiedades

Número CAS

77717-05-6

Fórmula molecular

C21H32O6

Peso molecular

380.5 g/mol

Nombre IUPAC

(3Z,5S,6S,7S,9R,11Z,13Z,15S,16R)-16-ethyl-6,15-dihydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione

InChI

InChI=1S/C21H32O6/c1-5-18-21(26,13-22)11-7-6-8-17(23)15(3)12-16(4)20(25)14(2)9-10-19(24)27-18/h6-11,14-16,18,20,22,25-26H,5,12-13H2,1-4H3/b8-6-,10-9-,11-7-/t14-,15+,16-,18+,20+,21-/m0/s1

Clave InChI

GMBJPKQJNVRIQM-SFJONRDKSA-N

SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)O)C)C)(CO)O

SMILES isomérico

CC[C@@H]1[C@](/C=C\C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C\C(=O)O1)C)O)C)C)(CO)O

SMILES canónico

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)O)C)C)(CO)O

Sinónimos

mycinamicin V aglycone
mycinolide V

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.